N'~1~,N'~2~-bis{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide
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Overview
Description
N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and ethanedihydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE typically involves the condensation of hydrazides with aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acetic acid can be used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the reaction time and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve specific temperatures and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’1,N’2-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE: Similar in structure but with methoxy groups instead of methyl groups.
N,N’-1,4-BIS(4-METHYLPHENYL)SULFONYL-ETHANEDIHYDRAZIDE: Contains sulfonyl groups, offering different chemical properties
Uniqueness
N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE is unique due to its specific pyrazole ring structure and the presence of both methyl and ethanedihydrazide groups.
Properties
Molecular Formula |
C26H26N8O4 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H26N8O4/c1-15-5-9-19(10-6-15)33-25(37)21(17(3)31-33)13-27-29-23(35)24(36)30-28-14-22-18(4)32-34(26(22)38)20-11-7-16(2)8-12-20/h5-14,31-32H,1-4H3,(H,29,35)(H,30,36)/b27-13+,28-14+ |
InChI Key |
KTYYAHCYYOOXFW-OCHFTUDZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2NC(=C(C2=O)/C=N/NC(=O)C(=O)N/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C(=O)NN=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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